molecular formula C13H14FN3OS B4843604 N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide

Cat. No. B4843604
M. Wt: 279.34 g/mol
InChI Key: QOHIBOFWEMNCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide, also known as FIT-039, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIT-039 is a promising candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.

Mechanism of Action

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide exerts its effects by inhibiting the activity of cyclin-dependent kinase 4 (CDK4) and CDK6, which are critical regulators of the cell cycle. Inhibition of CDK4 and CDK6 leads to cell cycle arrest and apoptosis in cancer cells. N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines, which reduces inflammation. Additionally, N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide inhibits the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide also inhibits the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Inflammatory cells, N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide also inhibits the replication of viruses by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has several advantages and limitations for lab experiments. One of the advantages is its specificity for CDK4 and CDK6, which makes it a potent inhibitor of cancer cell proliferation. N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide also has good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has several limitations, including its low yield in the synthesis process and its potential toxicity in vivo. Further studies are needed to address these limitations.

Future Directions

Several future directions for N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide research are possible. One potential direction is the development of N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide as a therapeutic agent for cancer. N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Another direction is the investigation of N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide as a potential treatment for inflammatory diseases. N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has shown anti-inflammatory effects in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Additionally, N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide could be studied as a potential antiviral agent against other viruses. Finally, further studies are needed to optimize the synthesis process of N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide to improve its yield and reduce its toxicity.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has been studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has shown promising results as a potent inhibitor of the cell cycle and proliferation of cancer cells. N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has also been studied for its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has been shown to have antiviral activity against several viruses, including influenza A virus and hepatitis C virus.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-9(19-13-15-7-8-17(13)2)12(18)16-11-5-3-10(14)4-6-11/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHIBOFWEMNCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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